molecular formula C8H19N B13508923 Methamexamine CAS No. 5967-60-2

Methamexamine

Cat. No.: B13508923
CAS No.: 5967-60-2
M. Wt: 129.24 g/mol
InChI Key: FEDBJCMDAJPNJY-UHFFFAOYSA-N
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Description

However, based on structural and nomenclature similarities, it may refer to methoxetamine (MXE), a dissociative anesthetic and research chemical classified under the arylcyclohexylamine class . Methoxetamine (C₁₅H₂₁NO₂) shares structural features with ketamine and phencyclidine (PCP), including a cyclohexane ring and aryl substituents .

Given the ambiguity in nomenclature, this analysis assumes "Methamexamine" refers to methoxetamine (MXE) and proceeds with comparisons to structurally and pharmacologically related compounds.

Properties

CAS No.

5967-60-2

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

N,4-dimethylhexan-2-amine

InChI

InChI=1S/C8H19N/c1-5-7(2)6-8(3)9-4/h7-9H,5-6H2,1-4H3

InChI Key

FEDBJCMDAJPNJY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methamexamine can be synthesized using various methods. The most common methods involve the reduction of ephedrine or pseudoephedrine. This reduction can be achieved using different reagents such as red phosphorus and iodine, lithium aluminum hydride, or hydriodic acid . Another method involves the use of benzyl methyl ketone (BMK) and methylamine, which undergo reductive amination .

Industrial Production Methods

Industrial production of this compound often involves large-scale laboratories using the BMK method. This method is more amenable to scaling up and is suitable for industrial-scale production . The process typically involves the catalytic reduction of an intermediate formed between BMK and methylamine .

Chemical Reactions Analysis

Types of Reactions

Methamexamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methamexamine has several scientific research applications:

    Chemistry: Used as a model compound to study the effects of central nervous system stimulants.

    Biology: Research on its effects on neurotransmitter release and uptake.

    Medicine: Studied for its potential use in treating attention deficit hyperactivity disorder and obesity.

    Industry: Used in the synthesis of other chemical compounds .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Methoxetamine (MXE) belongs to the arylcyclohexylamine family, which includes ketamine, PCP, and methoxetamine derivatives. Key structural differences lie in substituent groups:

  • Methoxetamine : Contains a methoxy group (-OCH₃) at the aromatic ring and an ethylamine side chain .
  • Ketamine: Features a chloro-substituted aromatic ring and a methylamino group.
  • Phencyclidine (PCP) : Lacks oxygenated substituents and has a piperidine ring.
Table 1: Structural and Molecular Comparisons
Compound Molecular Formula Key Substituents Pharmacological Class
Methoxetamine C₁₅H₂₁NO₂ Methoxy, ethylamine Arylcyclohexylamine
Ketamine C₁₃H₁₆ClNO Chloro, methylamine Arylcyclohexylamine
PCP C₁₇H₂₅N Piperidine ring Arylcyclohexylamine
Methoxamine* C₁₁H₁₇NO₂ Methoxy, phenethylamine α1-adrenergic agonist

*Methoxamine () is pharmacologically distinct and included for nomenclature clarity.

Pharmacodynamic and Clinical Profiles

A. Mechanism of Action
  • Methoxetamine : Acts as an NMDA receptor antagonist, similar to ketamine and PCP, but with additional affinity for serotonin and dopamine transporters .
  • Ketamine : Primarily inhibits NMDA receptors, with rapid-acting antidepressant effects.
  • PCP : Potent NMDA antagonism but higher risk of neurotoxicity and psychosis .
B. Duration and Potency
  • Methoxetamine : Anecdotal reports suggest a longer duration (4–6 hours) compared to ketamine (30–60 minutes) due to slower metabolism .
  • PCP : Prolonged effects (6–24 hours) but with higher risk of agitation and overdose .
Table 2: Pharmacodynamic Comparisons
Parameter Methoxetamine Ketamine PCP
NMDA Affinity Moderate High Very High
Duration 4–6 hours 0.5–1 hour 6–24 hours
Common Uses Research chemical Anesthetic, antidepressant Illicit recreational
Safety Profile Limited data; anecdotal reports of bladder sparing* Bladder toxicity at high doses High neurotoxicity

*Claims about reduced bladder toxicity in MXE lack rigorous clinical validation .

Metabolic and Toxicological Considerations

  • Anecdotal evidence suggests lower urinary tract toxicity than ketamine, but this remains unverified .
  • Ketamine: Metabolized to norketamine; chronic use linked to cystitis.

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